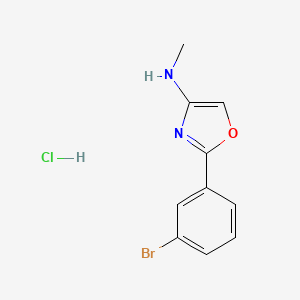

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-bromo nitroalkane and an acyl hydrazide under mildly basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution, where a bromine atom is added to the phenyl ring.

Attachment of the Methylamine Group: The methylamine group is attached through a nucleophilic substitution reaction, where the oxazole derivative reacts with methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation Products: Oxazole derivatives with carboxyl or hydroxyl groups.

Reduction Products: Amine derivatives.

Substitution Products: New derivatives with substituted bromophenyl groups.

Aplicaciones Científicas De Investigación

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

3-Bromophenylhydrazine Hydrochloride: Similar in structure but differs in the presence of a hydrazine group instead of an oxazole ring.

4-Bromophenylacetic Acid: Contains a bromophenyl group but lacks the oxazole and methylamine functionalities.

Uniqueness

2-(3-BROMO-PHENYL)-OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE is unique due to its combination of a bromophenyl group, an oxazole ring, and a methylamine group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Actividad Biológica

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound belongs to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen. The presence of a bromophenyl group is significant as it may influence the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and effects on specific cellular pathways.

Anticancer Properties

Recent studies indicate that derivatives of oxazole compounds exhibit notable cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM-13 and U-937) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-bromophenyl)-N-methyl... | MCF-7 | 0.65 | Induction of apoptosis |

| 2-(3-bromophenyl)-N-methyl... | MDA-MB-231 | 1.54 | Cell cycle arrest at G1 phase |

| Doxorubicin | MCF-7 | 1.93 | Topoisomerase II inhibition |

| Prodigiosin | HCT-116 | 2.84 | Apoptosis via caspase activation |

The mechanisms through which this compound exerts its biological effects involve:

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can trigger apoptotic pathways in cancer cells, increasing the activity of caspases, which are critical for programmed cell death .

- Cell Cycle Regulation : Studies suggest that the compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Case Studies

Several studies have investigated the efficacy of oxazole derivatives similar to this compound:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives on breast cancer cell lines. The results showed that compounds with electron-withdrawing groups at the para position exhibited enhanced biological activity compared to their counterparts .

Study 2: Mechanistic Insights

Another research focused on molecular docking studies revealing strong hydrophobic interactions between oxazole derivatives and key amino acid residues in target proteins. This interaction suggests a potential for these compounds to act as effective inhibitors in cancer therapy .

Propiedades

Fórmula molecular |

C10H10BrClN2O |

|---|---|

Peso molecular |

289.55 g/mol |

Nombre IUPAC |

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |

InChI |

InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H |

Clave InChI |

OXXIINCRHVYWCL-UHFFFAOYSA-N |

SMILES canónico |

CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.